molecular formula C15H22BN3O4 B13441522 N-(Pyridine-3-carbonyl)-Val-boroPro

N-(Pyridine-3-carbonyl)-Val-boroPro

Cat. No.: B13441522
M. Wt: 319.17 g/mol
InChI Key: QWMROLCIGVLHNY-STQMWFEESA-N
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Description

N-(Pyridine-3-carbonyl)-Val-boroPro is a synthetic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a valine residue, and a boronic acid moiety, which together contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridine-3-carbonyl)-Val-boroPro typically involves multiple steps, starting with the preparation of the pyridine-3-carbonyl chloride. This intermediate is then reacted with valine to form the corresponding amide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridine-3-carbonyl)-Val-boroPro can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

Scientific Research Applications

N-(Pyridine-3-carbonyl)-Val-boroPro has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of N-(Pyridine-3-carbonyl)-Val-boroPro involves its interaction with specific molecular targets, such as enzymes. The boronic acid moiety can form reversible covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is particularly significant in the inhibition of proteases, where the compound mimics the transition state of the substrate, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives and pyridine-containing molecules, such as:

Uniqueness

N-(Pyridine-3-carbonyl)-Val-boroPro stands out due to its unique combination of a pyridine ring, valine residue, and boronic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H22BN3O4

Molecular Weight

319.17 g/mol

IUPAC Name

[(2R)-1-[(2S)-3-methyl-2-(pyridine-3-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-3-7-17-9-11)15(21)19-8-4-6-12(19)16(22)23/h3,5,7,9-10,12-13,22-23H,4,6,8H2,1-2H3,(H,18,20)/t12-,13-/m0/s1

InChI Key

QWMROLCIGVLHNY-STQMWFEESA-N

Isomeric SMILES

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CN=CC=C2)(O)O

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CN=CC=C2)(O)O

Origin of Product

United States

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